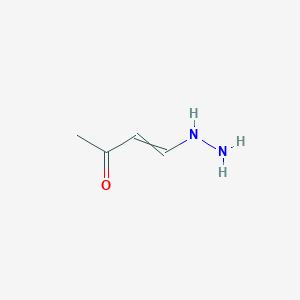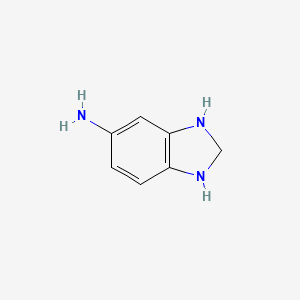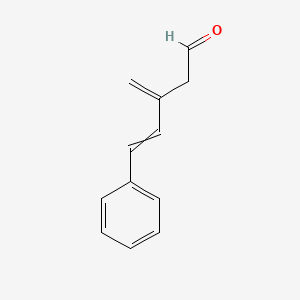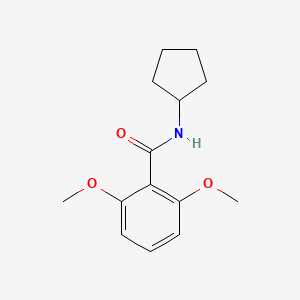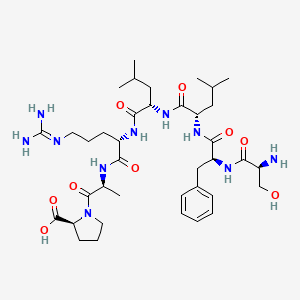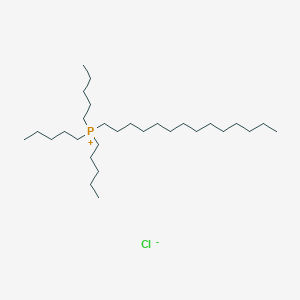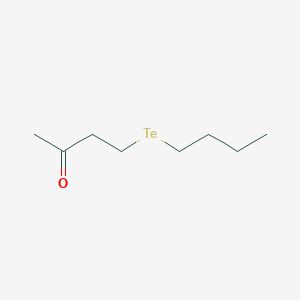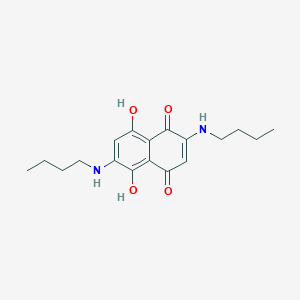
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of two butylamino groups and two hydroxyl groups attached to a naphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione typically involves the reaction of 2,6-diaminonaphthalene-1,4-dione with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the desired product. The reaction can be represented as follows:
2,6-Diaminonaphthalene-1,4-dione+2Butylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The butylamino groups can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives with enhanced biological activity.
Reduction: Hydroquinone derivatives with potential antioxidant properties.
Substitution: Derivatives with modified pharmacological profiles.
科学的研究の応用
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting cellular processes. Additionally, it can interact with DNA and induce oxidative stress, leading to cell death in cancer cells. The molecular pathways involved include the activation of apoptotic signaling cascades and the generation of reactive oxygen species.
類似化合物との比較
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its coordination chemistry and spin crossover properties.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Used in supramolecular and coordination chemistry.
2,6-Bis(pyrazol-1-yl)pyridine: Employed in the synthesis of coordination complexes.
Uniqueness
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of butylamino groups, which confer distinct biological and chemical properties
特性
CAS番号 |
161253-99-2 |
|---|---|
分子式 |
C18H24N2O4 |
分子量 |
332.4 g/mol |
IUPAC名 |
2,6-bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C18H24N2O4/c1-3-5-7-19-11-9-13(21)16-15(17(11)23)14(22)10-12(18(16)24)20-8-6-4-2/h9-10,19-21,23H,3-8H2,1-2H3 |
InChIキー |
MVZFSTZNRYUIGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC(=C2C(=C1O)C(=O)C=C(C2=O)NCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


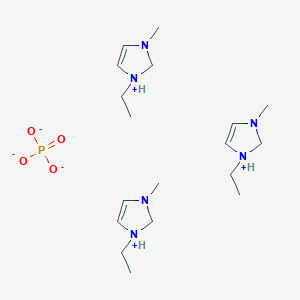

![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
